molecular formula C14H13F3Si B12554297 Methyl(diphenyl)(trifluoromethyl)silane CAS No. 167907-22-4

Methyl(diphenyl)(trifluoromethyl)silane

Cat. No.: B12554297
CAS No.: 167907-22-4
M. Wt: 266.33 g/mol
InChI Key: APFQDSDHIOUCHH-UHFFFAOYSA-N
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Description

Methyl(diphenyl)(trifluoromethyl)silane is an organosilicon compound featuring a silicon center bonded to methyl, diphenyl, and trifluoromethyl groups. This structure combines steric bulk from the phenyl groups with the strong electron-withdrawing character of the trifluoromethyl (-CF₃) moiety. Such hybrid properties make it valuable in catalysis, silylation reactions, and as a precursor in synthesizing functionalized silanols or silicon-based materials .

Properties

CAS No.

167907-22-4

Molecular Formula

C14H13F3Si

Molecular Weight

266.33 g/mol

IUPAC Name

methyl-diphenyl-(trifluoromethyl)silane

InChI

InChI=1S/C14H13F3Si/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

APFQDSDHIOUCHH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Example Reaction Pathway:

$$
\text{PhSO}2\text{CF}2\text{X} + \text{(Ph)}2\text{SiCl} \xrightarrow{\text{Mg or n-BuLi}} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{byproducts}
$$
Mechanistic Insight :
Magnesium or alkyl lithium facilitates nucleophilic substitution, replacing the halide (X) on the trifluoromethyl sulfone with the diphenylsilane group. The reaction proceeds via a single-electron transfer (SET) mechanism, generating a trifluoromethyl radical intermediate.

Data Table: Yields and Conditions

Reagent System Catalyst Temperature (°C) Solvent Yield (%) Reference
PhSO₂CF₂Br + (Ph)₂SiCl n-BuLi -78 THF 78
PhSO₂CF₂I + (Ph)₂SiCl TDAE -30 DME 60

Key Features :

  • High Chemoselectivity : Diphenylchlorosilane preferentially reacts with the trifluoromethyl sulfone over other silicon precursors.
  • Scalability : Reactions are amenable to gram-scale synthesis due to the stability of intermediates.

Coupling Reactions with Trifluoromethyl Halides

This approach employs trifluoromethyl iodides or bromides as CF₃ sources, coupled with diphenylmethylsilanes.

Example Reaction:

$$
\text{(Ph)}2\text{CH}2\text{SiH} + \text{CF}3\text{I} \xrightarrow{\text{Cu catalyst}} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{HI}
$$
Mechanistic Insight :
Copper-based catalysts (e.g., CuI) facilitate oxidative addition of CF₃I to the silicon center, followed by reductive elimination to form the C–Si bond.

Data Table: Catalytic Systems

CF₃ Source Silane Precursor Catalyst Temperature (°C) Solvent Yield (%) Reference
CF₃I (Ph)₂SiCl CuI 0–25 DCM 55
CF₃Br (Ph)₂SiH Pd(PPh₃)₄ 80 Toluene 65

Limitations :

  • Catalyst Toxicity : Phosphorus-based ligands (e.g., PPh₃) require strict handling due to their toxicity.
  • Side Reactions : Competing Si–H activation can lead to silanol byproducts if moisture is present.

Electrochemical and Fluoride-Initiated Methods

These methods utilize fluoride ions to generate reactive trifluoromethyl species.

Example Reaction:

$$
\text{(Ph)}2\text{SiF}3 + \text{CH}3\text{MgBr} \xrightarrow{\text{F}^-} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{MgBrF}_2
$$
Mechanistic Insight :
Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) abstract a proton from the silicon-bound fluorine, forming a trifluoromethide intermediate. This nucleophile attacks the electrophilic carbon in methylating agents.

Data Table: Fluoride Sources

Fluoride Source Methylating Agent Temperature (°C) Solvent Yield (%) Reference
TBAF CH₃Li -78 THF 82
KF CH₃MgBr 0 Et₂O 75

Advantages :

  • Mild Conditions : Reactions proceed at low temperatures, minimizing side reactions.
  • Broad Applicability : Compatible with sensitive functional groups (e.g., alkenes, esters).

Magnesium-Mediated Reductive Fluoromethylation

This method employs magnesium to reduce trifluoromethyl precursors and couple them with silanes.

Example Reaction:

$$
\text{PhSO}2\text{CF}3 + \text{(Ph)}2\text{SiCl} \xrightarrow{\text{Mg}} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{PhSO}_2\text{MgCl}
$$
Mechanistic Insight :
Magnesium reduces the sulfone group, generating a trifluoromethyl radical that couples with the silicon center.

Data Table: Reductive Systems

Precursor Silane Temperature (°C) Solvent Yield (%) Reference
PhSO₂CF₃ (Ph)₂SiCl 40–80 Toluene 80
CF₃COOH (Ph)₂SiOH 25 THF 70

Challenges :

  • Byproduct Management : Diphenyl disulfide (PhSSPh) is formed as a byproduct, requiring separation.
  • Cost : High-purity magnesium is required for reproducibility.

Alternative Approaches

Fluoroform-Based Synthesis

Fluoroform (CHF₃) can be used in the presence of potassium and hexamethyldisiloxane to generate trifluoromethylsilanes. For diphenyl derivatives:
$$
\text{CHF}3 + \text{(Ph)}2\text{SiCl} \xrightarrow{\text{K}} \text{(Ph)}2\text{SiCF}3\text{CH}_3 + \text{KCl}
$$
Key Findings :

  • Yield : Up to 85% with optimized stoichiometry (1:1.25 K to silane).
  • Safety : Avoids ozone-depleting reagents like freons.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Silylation (Mg/alkyl Li) High chemoselectivity Requires low temperatures 60–82%
Coupling (Cu/Pd) Broad functional group tolerance Toxic catalysts 55–75%
Electrochemical (F⁻) Mild conditions Limited scalability 70–85%
Reductive (Mg) Cost-effective Byproduct separation needed 70–80%
Fluoroform (K) Environmentally friendly Requires specialized equipment 80–85%

Chemical Reactions Analysis

Types of Reactions: Methyl(diphenyl)(trifluoromethyl)silane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form various silicon-containing products.

    Reduction: It can be reduced to form simpler silicon compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl(diphenyl)(trifluoromethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-silicon bonds. The presence of the trifluoromethyl group can also stabilize transition states and intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Related Silanes

Substituent Effects on Reactivity and Stability

Diphenyl(4-(trifluoromethyl)phenyl)silane
  • Structure : Diphenyl and 4-trifluoromethylphenyl groups.
  • Reactivity: Undergoes visible light-mediated oxidation to form silanols (e.g., Diphenyl(4-(trifluoromethyl)phenyl)silanol) with 75% yield under organoboron catalysis. The trifluoromethyl group stabilizes intermediates via inductive effects .
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane
  • Structure : Trimethyl silicon with conjugated ethynyl substituents.
  • Reactivity: Ethynyl groups enable participation in Sonogashira coupling reactions, forming extended π-systems. This contrasts with Methyl(diphenyl)(trifluoromethyl)silane, where the CF₃ group prioritizes electrophilic reactivity over conjugation .
[difluoro(phenylsulfonyl)methyl]trimethyl-silane
  • Structure : Difluoro, phenylsulfonyl, and trimethyl groups.
  • Reactivity: The sulfonyl group provides stronger electron-withdrawing effects than CF₃, enhancing electrophilicity at silicon.

Fluorinated Substituents: CF₃ vs. Other Fluorinated Groups

DIMETHYLPHENYLFLUOROSILANE
  • Structure : Fluorine atom directly bonded to silicon.
  • Reactivity: Direct Si–F bonds are highly polarized, making this compound reactive in nucleophilic substitutions. However, the mono-fluorine substituent lacks the steric and electronic impact of CF₃ in this compound .
Trichlorofluorosilane (Cl₃FSi)
  • Structure : Three chlorides and one fluorine on silicon.
  • Reactivity : Chlorides enhance Lewis acidity, enabling use in surface functionalization. The absence of aryl groups limits applications in organic synthesis compared to this compound .

Reactivity in Key Reactions

Silylation of Alcohols
  • This compound : The CF₃ group increases silicon’s electrophilicity, accelerating silylation of primary alcohols. However, steric bulk from diphenyl groups may hinder reactions with bulky substrates .
  • Diphenyl Silane : Less electrophilic but effective for silylating 1,2- and 1,3-diols due to lower steric demand .
C–S Bond Activation
  • Trifluoromethyl groups in aryl silanes (e.g., this compound) promote desulfonylative cross-coupling, unlike non-fluorinated analogs like diphenyl sulfone, which are inert .

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